

Technical Comparison: Structural Elucidation of 6-Chloro-5-iodopyrimidin-4-ol

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Compound of Interest

Compound Name: 6-Chloro-5-iodopyrimidin-4-ol

CAS No.: 1384431-15-5

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Executive Summary

For drug development professionals working with halogenated pyrimidines, **6-Chloro-5-iodopyrimidin-4-ol** presents a classic structural challenge: the keto-enol tautomerism (pyrimidin-4-ol vs. pyrimidin-4(3H)-one).^[1] While solution-state NMR (

H,

C) is standard for purity checks, it fails to definitively assign the solid-state tautomer or characterize the critical halogen bonding (

-hole) interactions required for rational drug design.^[1]

SC-XRD is the validated standard for this scaffold, providing sub-atomic resolution of proton positions and unambiguous differentiation between Chlorine and Iodine atoms based on electron density and bond lengths.^[1]

Part 1: Comparative Analysis (SC-XRD vs. NMR vs. DFT)

The following analysis compares the three primary methods for structural validation.

Tautomeric Assignment (The Critical Differentiator)

The core structural ambiguity lies at the C4 position. Does the molecule exist as the enol (-OH) or the keto (=O, -NH) form?

Feature	Method A: SC-XRD (Recommended)	Method B: Solution NMR	Method C: DFT (Gas Phase)
Primary Metric	Bond Lengths (C–O vs. C=O)	Chemical Shift ()	Relative Energy ()
Resolution	Absolute (0.7–0.8 Å)	Ambiguous (Solvent dependent)	Theoretical
Proton Location	Direct observation in difference map ()	Inferred (often broad/exchanged)	Calculated
Solid State Relevance	High (Directly relevant to formulation)	Low (Solution dynamics apply)	None

Experimental Data Verification: To validate the structure as 6-chloro-5-iodopyrimidin-4(3H)-one (the thermodynamically preferred solid-state tautomer), researchers must verify the following crystallographic parameters against the alternative enol form.

Table 1: Diagnostic Crystallographic Parameters

Structural Motif	Expected Bond Length (Keto Form)	Expected Bond Length (Enol Form)
C4–O Interaction	1.22 – 1.24 Å (Double Bond)	1.30 – 1.34 Å (Single Bond)
N3–C4 Interaction	1.38 – 1.40 Å (Single character)	1.33 – 1.35 Å (Double character)
C5–I Bond	2.08 – 2.10 Å	2.08 – 2.10 Å

| C6–Cl Bond | 1.72 – 1.74 Å | 1.72 – 1.74 Å |[1]

“

Analyst Note: In SC-XRD, the keto form is confirmed if the C4–O distance approximates 1.23 Å and a hydrogen atom is located on N3.[1] In NMR, rapid proton exchange in solvents like DMSO-

often obscures the N-H/O-H signal, leading to false negatives.[1]

Halogen Differentiation (Cl vs. I)

While Mass Spectrometry confirms the presence of halogens, only SC-XRD maps their spatial orientation relative to the pharmacophore.

- Electron Density: Iodine () scatters X-rays significantly more strongly than Chlorine (), allowing unambiguous assignment even at moderate resolutions.[1]
- Anomalous Dispersion: Using Cu-K radiation (Å), the anomalous scattering signal (

) for Iodine is massive compared to Chlorine, facilitating absolute structure determination if the space group is non-centrosymmetric.

Part 2: Experimental Protocols

Protocol A: Crystallization Screening (Vapor Diffusion)

To obtain diffraction-quality single crystals of **6-Chloro-5-iodopyrimidin-4-ol**, a slow interaction between solvent and anti-solvent is required to trap the stable polymorph.[\[1\]](#)

Reagents:

- Solute: 20 mg **6-Chloro-5-iodopyrimidin-4-ol** (High Purity >98%)
- Good Solvent: Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)[\[1\]](#)
- Anti-Solvent: Water or Methanol[\[1\]](#)

Workflow:

- Dissolution: Dissolve 20 mg of compound in 0.5 mL of DMF. Sonicate for 2 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter into a clean 2 mL vial (inner vial).
- Setup: Place the inner vial (uncapped) inside a larger 20 mL scintillation vial (outer vessel).
- Diffusion: Add 5 mL of Anti-Solvent (Water/MeOH 1:1) to the outer vessel.[\[1\]](#) Do not let liquids mix directly.[\[1\]](#)
- Equilibration: Seal the outer vial tightly. Store at 20°C in a vibration-free environment.
- Harvesting: Crystals (colorless prisms or plates) typically appear within 3–7 days.[\[1\]](#)

Protocol B: SC-XRD Data Collection Strategy

Due to the heavy Iodine atom, absorption correction is critical.[\[1\]](#)

- Mounting: Select a single crystal (

mm) and mount on a MiTeGen loop using perfluoropolyether oil. Cryo-cool to 100 K immediately.[1]

- Beamline/Source: Mo-K

(

Å) is preferred to minimize absorption, though Cu-K

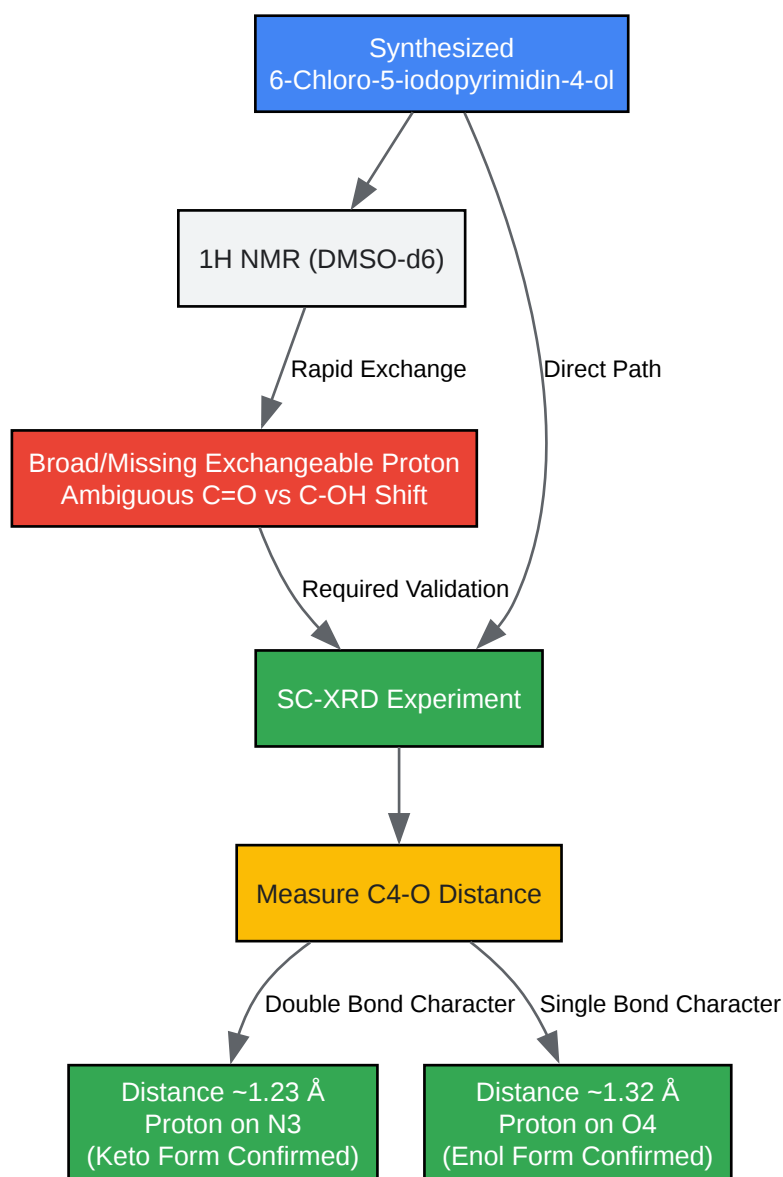
is acceptable if the crystal is small (<0.05 mm).[1]

- Strategy: Collect a complete sphere of data (redundancy > 4).
- Refinement: Apply multi-scan absorption correction (SADABS or equivalent). Refine Iodine and Chlorine anisotropically.[1] Locate H-atoms on Nitrogen/Oxygen from the difference Fourier map (
-).[1]

Part 3: Visualization of Structural Logic

Diagram 1: Tautomer Identification Decision Matrix

This logic flow illustrates why SC-XRD is the definitive "Stop" point for structural debates regarding this molecule.



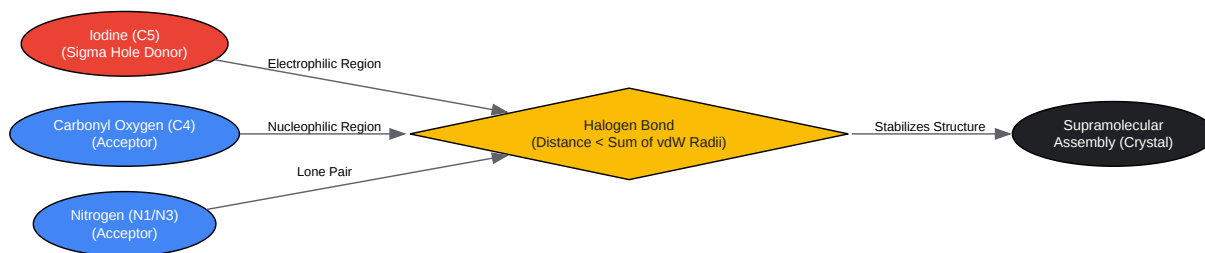
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Caption: Decision matrix for assigning the tautomeric state. SC-XRD resolves the ambiguity caused by proton exchange in NMR.

Diagram 2: Halogen Bonding Network (Supramolecular Assembly)

Iodine acts as a halogen bond donor (

-hole) to nucleophiles (Oxygen/Nitrogen) in neighboring molecules.[1] This is invisible to NMR but obvious in X-ray packing.[1]



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Caption: X-ray crystallography reveals the supramolecular assembly driven by Iodine-mediated halogen bonding.[1]

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